molecular formula C9H13ClO4S B2623632 Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate CAS No. 2503155-41-5

Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B2623632
CAS RN: 2503155-41-5
M. Wt: 252.71
InChI Key: IWGWVIKJLGHJMU-KVPKETBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore, thereby blocking the flow of calcium ions into the neuron. This blockade results in the inhibition of excitatory neurotransmission, which can lead to a variety of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of NMDA receptors by Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate has been shown to produce a variety of biochemical and physiological effects, including impaired learning and memory, increased seizure susceptibility, and neurodegeneration. In addition, this compound has been shown to produce behavioral effects, such as hyperactivity and stereotypy.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate in lab experiments is its potency and selectivity for the NMDA receptor. This compound can produce robust and consistent effects on NMDA receptor function, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate is its potential for producing non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate. One area of interest is the role of NMDA receptors in drug addiction and withdrawal, and the potential therapeutic applications of NMDA receptor antagonists in the treatment of addiction. Another area of interest is the development of more selective and potent NMDA receptor antagonists for use in experimental and clinical settings. Finally, there is a need for further research on the long-term effects of NMDA receptor blockade, particularly with regard to neurodegenerative diseases and cognitive impairment.

Synthesis Methods

The synthesis of Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate involves several steps, including the reaction of 1,3-cyclohexadiene with sulfuric acid to form 1,4-cyclohexadiene-1-sulfonic acid, followed by the reaction of the acid with chlorosulfonic acid to form 1,4-cyclohexadiene-1-sulfonyl chloride. The sulfonyl chloride is then reacted with methyl (1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate to form Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate.

Scientific Research Applications

Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and psychiatric disorders. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4S/c1-14-9(11)7-5-3-2-4-6(5)8(7)15(10,12)13/h5-8H,2-4H2,1H3/t5-,6+,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGWVIKJLGHJMU-KVPKETBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155822566

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